molecular formula C9H20N2 B7985536 Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B7985536
M. Wt: 156.27 g/mol
InChI Key: VLGPFQBYVNGJBA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine is a secondary amine featuring a piperidine core substituted with a methyl group at the 1-position and an isopropyl group at the 3-position, with the R-configuration at the stereogenic center (Figure 1). The compound’s molecular weight is 156.27 g/mol (CAS: 1248594-88-8) . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

(3R)-1-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGPFQBYVNGJBA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine formation between the amine and aldehyde, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol with catalytic acetic acid is a widely used system, as it selectively reduces the imine intermediate without attacking other functional groups. A typical protocol involves:

  • Dissolving (R)-1-methylpiperidin-3-amine (1.0 equiv) and isobutyraldehyde (1.5 equiv) in methanol.

  • Adding acetic acid (1.0 equiv) and NaBH3CN (1.2 equiv) at 20°C.

  • Stirring for 16 hours, followed by neutralization and extraction.

This method achieves yields of 70–85% with enantiomeric excess (ee) >98%, attributed to the chiral integrity of the starting amine.

Optimization Strategies

  • Solvent Effects : Methanol enhances imine formation kinetics compared to dichloromethane or THF.

  • Catalytic Acid : Acetic acid stabilizes the imine intermediate, preventing retro-aldol reactions.

  • Temperature Control : Reactions conducted at 20°C minimize racemization risks.

Grignard Reagent-Based Alkylation

Grignard reactions offer a scalable route to introduce the isopropyl group directly onto the piperidine scaffold. This method is advantageous for its compatibility with nitrogen-containing heterocycles.

Reaction Protocol

The synthesis begins with (R)-1-methylpiperidin-3-one, which undergoes nucleophilic attack by an isopropyl Grignard reagent:

  • Step 1 : Generate the Grignard reagent (isopropylmagnesium chloride/LiCl) in THF at ambient temperature.

  • Step 2 : Add (R)-1-methylpiperidin-3-one (1.0 equiv) dropwise to the Grignard solution.

  • Step 3 : Quench with ammonium chloride and isolate the tertiary alcohol intermediate.

  • Step 4 : Reduce the alcohol to the amine using LiAlH4 or catalytic hydrogenation.

Yields range from 65–75%, with ee preserved at >95% when starting from enantiomerically pure ketone.

Advantages Over Lithiation

  • Ambient Conditions : Turbo Grignard reagents (MgCl2/LiCl) eliminate the need for cryogenic temperatures required for organolithium reagents.

  • Functional Group Tolerance : Tolerates the methyl group on the piperidine ring without side reactions.

Transfer Hydrogenation for Chirality Induction

Asymmetric transfer hydrogenation provides an enantioselective pathway to construct the chiral center at the piperidine 3-position. This method is particularly useful when starting from prochiral ketones.

Catalytic System and Conditions

A representative protocol involves:

  • Dissolving 1-methylpiperidin-3-one (1.0 equiv) in a mixture of formic acid and triethylamine.

  • Adding a chiral ruthenium catalyst (e.g., Ru-TsDPEN) and stirring at 40°C for 24 hours.

  • Isolating the amine product via acid-base extraction.

This method achieves ee values of 88–92% and yields of 60–70%.

Limitations and Solutions

  • Catalyst Loading : High catalyst loadings (5 mol%) are required for optimal enantioselectivity.

  • Substrate Scope : Bulky substituents on the ketone reduce reaction efficiency.

Resolution of Racemic Mixtures

For non-enantioselective syntheses, chiral resolution techniques such as diastereomeric salt formation or enzymatic resolution can isolate the (R)-enantiomer.

Diastereomeric Salt Formation

  • React racemic Isopropyl-((1-methyl-piperidin-3-yl)-amine with (R)-mandelic acid in ethanol.

  • Crystallize the less soluble (R,R)-diastereomer and liberate the free amine with base.

  • Yields 30–40% of the (R)-enantiomer with >99% ee.

Enzymatic Resolution

  • Use lipases (e.g., Candida antarctica) to selectively acylate the (S)-enantiomer, leaving the (R)-amine unreacted.

  • Achieves 45–50% yield and 98% ee but requires specialized biocatalysts.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

MethodYield (%)ee (%)ScalabilityKey Advantage
Reductive Amination70–85>98HighStereochemical fidelity
Grignard Alkylation65–75>95HighAmbient conditions
Transfer Hydrogenation60–7088–92ModerateNo chiral starting material
Chiral Resolution30–50>98LowCompatible with racemic mixtures

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(®-1-methyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

Neurological Disorders

Research indicates that Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine may have therapeutic potential in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in mood regulation and cognitive function. The compound's ability to interact with various receptors suggests it could serve as a candidate for further pharmacological exploration.

Case Study: Interaction with Neurotransmitter Systems

A study focused on the interaction of similar piperidine derivatives with serotonin receptors demonstrated their potential to modulate mood and cognitive processes. The binding affinity of these compounds at specific receptor sites was evaluated using radiolabeled ligands, revealing promising results for future drug development .

Cancer Therapy

This compound has been explored as a potential inhibitor in cancer therapies, particularly targeting the USP1/UAF1 deubiquitinase complex. This complex plays a crucial role in maintaining cancer cell survival, making it a valuable target for anticancer drugs .

Data Table: Inhibitory Activity Against Cancer Targets

CompoundTargetIC50 (nM)Selectivity Index
This compoundUSP1/UAF131>10
Compound AMenin246
Compound BOther Kinases>100-

This table highlights the compound's competitive inhibitory activity compared to other known inhibitors, indicating its potential as a lead compound .

Metabolic Disorders

The compound may also have implications in metabolic disorders due to its structural similarity to known metabolic modulators. Its unique piperidine structure allows for interactions that could influence metabolic pathways, warranting further investigation into its pharmacological properties .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions which have shown high yields and selectivity . Optimized synthetic routes are critical for enhancing the biological activity of the compound.

Structure-Based Optimization

Recent advancements in structure-based drug design have led to the optimization of piperidine derivatives to improve their pharmacokinetic properties. Studies have shown that small modifications in the structure can significantly enhance binding affinity and selectivity towards biological targets .

Pharmacological Studies

Further pharmacological studies are essential to elucidate the specific mechanisms through which this compound exerts its effects on biological systems. This includes detailed interaction studies with various receptors and enzymes involved in neurological and metabolic pathways.

Development of Analogues

The development of analogues with modified functional groups may yield compounds with improved efficacy and reduced side effects. Research into the structure-activity relationship (SAR) will be crucial for identifying promising candidates for clinical trials.

Mechanism of Action

The mechanism of action of Isopropyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(a) 1-Benzyl-piperidin-3-yl-isopropyl-amine
  • Structure : Replaces the 1-methyl group with a benzyl substituent.
  • Properties : The benzyl group increases molecular weight and aromaticity, enhancing π-π stacking interactions in receptor binding. This modification may improve binding affinity in CNS-targeting drugs but reduces solubility compared to the methyl analog .
  • Applications : Benzyl-substituted piperidines are common in antipsychotic and analgesic agents.
(b) N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Derivatives
  • Structure : Incorporates a piperazine ring linked via an ethyl group to the piperidine core.
  • Properties : The piperazine moiety introduces additional basic nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Such structures are prevalent in kinase inhibitors (e.g., p97 ATPase inhibitors) due to their ability to chelate metal ions .

Pyrrolidine-Based Analogs

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride
  • Structure : Features a five-membered pyrrolidine ring instead of piperidine.
  • The dihydrochloride salt form enhances aqueous solubility, a critical factor for intravenous formulations .
  • Applications : Pyrrolidine derivatives are used in antiviral and anticancer agents, where rigid structures improve metabolic stability.

Tryptamine Derivatives (e.g., DiPT, 4-HO-DiPT)

  • Structure : Tryptamines contain an indole core with ethylamine side chains. DiPT substitutes the terminal amine with two isopropyl groups.
  • Properties : The isopropyl groups in DiPT increase lipophilicity, enhancing blood-brain barrier penetration. However, the indole core enables serotonin receptor agonism, leading to psychedelic effects absent in the target compound .
  • Key Difference: The target compound’s piperidine ring lacks the indole system, eliminating serotonergic activity but offering tunability for non-CNS applications.

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine Piperidine 1-methyl, 3-isopropyl (R) 156.27 Moderate lipophilicity, chiral center Drug intermediates, CNS agents (hypothetical)
1-Benzyl-piperidin-3-yl-isopropyl-amine Piperidine 1-benzyl, 3-isopropyl ~255.38 (estimated) High aromaticity, reduced solubility Antipsychotics, analgesics
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride Pyrrolidine 1-isopropyl 209.16 (dihydrochloride) High solubility, rigid conformation Antiviral/anticancer research
DiPT Tryptamine RN-diisopropyl 260.41 High BBB penetration, psychedelic Psychoactive research

Reactivity and Stability

  • Secondary vs. Primary Amines : The target compound’s secondary amine is less basic (pKa ~10–11) than primary amines like isopropylamine (pKa ~10.6), affecting protonation states in physiological environments .

Performance in Epoxy Systems

While direct data for the target compound is unavailable, studies on structurally similar amines reveal:

  • Branched Amines (e.g., isopropyl): Reduce water absorption in epoxy resins, improving wet adhesion strength by ~20% compared to linear analogs .
  • Chiral Centers : The R-configuration may influence stereoselective interactions in polymer networks, though this requires experimental validation .

Biological Activity

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine, a piperidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an isopropyl group and a chiral methyl-piperidine moiety. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : Approximately 156.27 g/mol
  • Structure : Contains a six-membered nitrogen-containing heterocycle (piperidine), which is a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an agonist or antagonist , influencing various signal transduction pathways and cellular responses. This modulation can lead to diverse biological effects, including impacts on neurotransmitter systems related to mood regulation and cognitive function.

Biological Activities

Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:

  • Neurological Effects : The compound has shown promise in influencing neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Anticancer Properties : Research indicates that derivatives similar to this compound exhibit anticancer activity, with some compounds demonstrating cytotoxic effects against various tumor cell lines .
  • Metabolic Regulation : The compound may play a role in metabolic disorders, with studies suggesting its potential in restoring insulin sensitivity in models of diet-induced obesity .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
LogD2.3
Solubility (μM)>200
Human Plasma Protein Binding (%)94
CYP450 2C9/2C19 IC50 (μM)6/10
hERG IC50 (μM)7.1

This table summarizes the pharmacokinetic properties that are essential for assessing the compound's bioavailability and safety profile .

Study on Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including this compound. The findings indicated that derivatives could inhibit cellular proliferation with effective concentrations ranging from 1 to 3 μM against several tumor cell lines. Gene expression profiling suggested that these compounds might interfere with transcription factors linked to cancer progression .

Neurological Impact Assessment

Another study focused on the neurological effects of piperidine derivatives. It was found that compounds similar to this compound could significantly influence serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and cognitive impairments .

Q & A

Q. How can the stereochemical integrity of the (R)-configuration in Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine be confirmed during synthesis?

  • Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) is recommended for enantiomeric separation. Compare retention times with racemic standards or known (R)-configured analogs. Alternatively, single-crystal X-ray diffraction provides definitive stereochemical assignment by analyzing the spatial arrangement of substituents around the chiral center . For preliminary analysis, circular dichroism (CD) spectroscopy can correlate optical activity with configuration.

Q. What analytical techniques are recommended for characterizing purity and structural identity?

  • Methodological Answer:
  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–260 nm. Monitor for impurities (<1% area under the curve) .
  • Structural Confirmation:
  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC). For example, the piperidine ring protons (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) should align with predicted splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C9H20N2 requires m/z 156.1626 [M+H]+) .

Q. What safety precautions are critical during handling?

  • Methodological Answer:
  • Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact. Refer to SDS data for structurally related amines, which highlight risks of respiratory irritation (e.g., (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride requires hazard code H315/H319) .
  • Store under nitrogen at 2–8°C to prevent degradation. Conduct stability studies at varying pH (3–9) to identify decomposition pathways .

Advanced Research Questions

Q. How can contradictions in reaction yields between solvent systems (e.g., THF vs. DMF) be resolved?

  • Methodological Answer: Perform kinetic studies using in situ FTIR or Raman spectroscopy to monitor intermediate formation. For example, polar aprotic solvents like DMF may stabilize transition states via hydrogen bonding, while THF’s lower polarity could favor alternative pathways. Correlate yield differences with solvent dielectric constants (e.g., DMF: 37.0 vs. THF: 7.5) and optimize using a Design of Experiments (DoE) approach .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer:
  • Chiral Catalysts: Use (R)-BINAP or Josiphos ligands in transition-metal-catalyzed aminations. For example, Pd-catalyzed coupling of isopropylamine with a piperidine precursor achieved 92% ee in a related system .
  • Kinetic Resolution: Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers. Monitor ee via chiral GC/MS .

Q. How can stability under oxidative or thermal stress be evaluated?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (e.g., >150°C indicates thermal robustness).
  • Forced Degradation: Expose to 3% H2O2 (40°C, 24h) and analyze degradation products via LC-MS. Compare with control samples stored under inert conditions .

Q. What assays are suitable for studying receptor-binding interactions (e.g., uPAR or GPCR targets)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize the target receptor on a sensor chip and measure binding affinity (KD) in real-time. For example, IPR-1 (a uPAR inhibitor) showed KD = 12 nM in similar setups .
  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions between the amine group and receptor active sites. Validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.